2-(2,4-dichlorophenoxy)-N'-[(1E,2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]acetohydrazide
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Overview
Description
2-(2,4-dichlorophenoxy)-N’-[(1E,2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a dichlorophenoxy group and a furan ring
Preparation Methods
The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(1E,2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]acetohydrazide typically involves multiple steps. The initial step often includes the preparation of the dichlorophenoxy intermediate, followed by the introduction of the furan ring through a series of reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N’-[(1E,2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]acetohydrazide has several scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it may be studied for its potential biological activity, including antimicrobial or anticancer properties. In industry, it could be used in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biological effects. The pathways involved may include inhibition of enzymes or disruption of cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Comparison with Similar Compounds
Similar compounds to 2-(2,4-dichlorophenoxy)-N’-[(1E,2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]acetohydrazide include other dichlorophenoxy derivatives and furan-containing compounds. What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds include 2,4-dichlorophenoxyacetic acid and other furan derivatives.
Properties
Molecular Formula |
C16H14Cl2N2O3 |
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Molecular Weight |
353.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-[(E)-3-(5-methylfuran-2-yl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-11-4-6-13(23-11)3-2-8-19-20-16(21)10-22-15-7-5-12(17)9-14(15)18/h2-9H,10H2,1H3,(H,20,21)/b3-2+,19-8+ |
InChI Key |
OTTSSJBJVHCPAQ-FIFVVGQHSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=C(O1)C=CC=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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